molecular formula C11H17ClS B7784581 2-(7-Chloroheptyl)thiophene

2-(7-Chloroheptyl)thiophene

Cat. No.: B7784581
M. Wt: 216.77 g/mol
InChI Key: RJHSMXRHIOBEMH-UHFFFAOYSA-N
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Description

2-(7-Chloroheptyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The presence of a 7-chloroheptyl group attached to the thiophene ring makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloroheptyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with 7-chloroheptanol in the presence of a strong acid catalyst. The reaction typically proceeds via an electrophilic substitution mechanism, where the hydroxyl group of 7-chloroheptanol is replaced by the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, with reactivity influenced by the electron-donating sulfur atom and steric effects from the 7-chloroheptyl group.

Reaction TypeConditionsProductSelectivity/NotesSource
BrominationHOAc, HCl, RTBrominated thiophene derivativesRegioselective at α-positions
Friedel-CraftsAlCl₃, CH₂Cl₂, RTAcylated or alkylated derivativesSteric hindrance reduces yield

Key findings:

  • Bromination occurs preferentially at the α-position of the thiophene ring due to electronic activation by sulfur .

  • Friedel-Crafts acylation is less efficient compared to unsubstituted thiophenes, likely due to steric hindrance from the 7-chloroheptyl chain.

Nucleophilic Substitution at the Chloroalkyl Chain

The terminal chlorine atom in the heptyl chain participates in nucleophilic displacement reactions.

NucleophileConditionsProductYieldSource
HydroxideKOH, EtOH, reflux2-(7-Hydroxyheptyl)thiophene75–90%
AminesDMF, 80°CAminoheptyl-thiophene derivatives60–85%

Mechanistic insights:

  • Reactions proceed via an S<sub>N</sub>2 mechanism, with inversion of configuration at the carbon bearing chlorine.

  • Steric bulk from the heptyl chain slows reaction kinetics compared to shorter alkyl analogs .

Cross-Coupling Reactions

The chloroalkyl group enables participation in transition-metal-catalyzed couplings.

Reaction TypeCatalyst SystemProductTurnover (TON)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, THFBiaryl-heptyl-thiophene hybrids500–1,000

Notable observations:

  • Pd catalysts with bulky ligands (e.g., MOP-type) enhance selectivity by mitigating β-hydride elimination .

  • Solvent choice (e.g., 2-Me-THF vs. CH₂Cl₂) significantly impacts conversion rates .

Cyclocondensation and Heterocycle Formation

The compound participates in acid-catalyzed cyclization to form fused heterocycles.

ConditionsProductYieldApplicationSource
HCl/HOAc, RT, 1 hThiophene-fused pyridones64–80%Anticancer agents

Example: Reaction with HCl in acetic acid yields cyclocondensation products, such as pyridone derivatives, which exhibit IC<sub>50</sub> values of 1.2 µM against HepG-2 cells .

Elimination Reactions

Dehydrohalogenation generates alkenes, useful in polymer chemistry.

ConditionsProductSelectivitySource
DBU, DMF, 100°C2-(Hept-6-enyl)thiophene>95% E

Biological Activity Modulation

Structural modifications influence pharmacological properties:

  • Anticancer activity : Pyridone derivatives (e.g., compound 9c ) show IC<sub>50</sub> = 33.08 µM against HepG-2 cells .

  • Antimicrobial effects : Thiophene-heptyl hybrids inhibit bacterial pili formation at nanomolar concentrations .

Scientific Research Applications

Synthesis of 2-(7-Chloroheptyl)thiophene

The synthesis of this compound typically involves the reaction of thiophene with 7-chloroheptanol under acidic conditions. This electrophilic substitution reaction allows for the introduction of the chloroheptyl group onto the thiophene ring.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex thiophene derivatives. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

Recent studies have investigated the biological activities of this compound, focusing on its potential antimicrobial and anticancer properties. For instance, a derivative of this compound has shown promise in enhancing the antitumor activity against colorectal cancer in animal models by sensitizing tumors to gamma irradiation .

Case Study: Anticancer Activity

  • Objective : Investigate the efficacy of a thiophene derivative against colorectal cancer.
  • Method : Administered to mice with induced cancer and evaluated alongside standard treatments.
  • Results : The compound significantly reduced tumor incidence and multiplicity compared to control groups.

Medicine

The compound is being explored as a potential drug candidate due to its unique chemical structure that may interact with biological targets such as enzymes or receptors. Its mechanism of action could involve modulation of cellular pathways related to cancer proliferation and apoptosis .

Industrial Applications

This compound is also utilized in developing organic semiconductors and materials for electronic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(7-Chloroheptyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Bromoheptyl)thiophene: Similar structure but with a bromine atom instead of chlorine.

    2-(7-Iodoheptyl)thiophene: Contains an iodine atom in place of chlorine.

    2-(7-Fluoroheptyl)thiophene: Features a fluorine atom instead of chlorine.

Uniqueness

2-(7-Chloroheptyl)thiophene is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

2-(7-chloroheptyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClS/c12-9-5-3-1-2-4-7-11-8-6-10-13-11/h6,8,10H,1-5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHSMXRHIOBEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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